Piperidine, 1-(hydroxyphenylacetyl)-
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Overview
Description
Piperidine, 1-(hydroxyphenylacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH The compound 1-(hydroxyphenylacetyl)-piperidine is characterized by the presence of a hydroxyphenylacetyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxyphenylacetyl)-piperidine can be achieved through several synthetic routes. One common method involves the acylation of piperidine with hydroxyphenylacetic acid or its derivatives. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group, facilitating its reaction with the amine group of piperidine.
Another approach involves the use of hydroxyphenylacetyl chloride as the acylating agent. This method requires the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1-(hydroxyphenylacetyl)-piperidine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(hydroxyphenylacetyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the hydroxyphenylacetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(hydroxyphenylacetyl)-piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(hydroxyphenylacetyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylacetyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom, used as a precursor in the synthesis of numerous compounds.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, commonly used in medicinal chemistry.
Uniqueness
1-(hydroxyphenylacetyl)-piperidine is unique due to the presence of the hydroxyphenylacetyl group, which imparts specific chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in drug design and synthesis.
Properties
CAS No. |
102423-80-3 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-hydroxy-2-phenyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
InChI Key |
VBZMYBKKVZQZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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